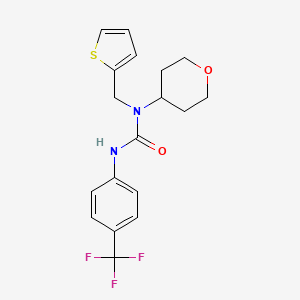![molecular formula C16H11F2N3O B2494282 4-[(2,4-difluoroanilino)methylidene]-3-phenyl-1H-pyrazol-5-one CAS No. 338975-68-1](/img/structure/B2494282.png)
4-[(2,4-difluoroanilino)methylidene]-3-phenyl-1H-pyrazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazolone derivatives often involves reactions of hydrazones with different carbonyl compounds under various conditions. Although the specific synthesis route for 4-[(2,4-difluoroanilino)methylidene]-3-phenyl-1H-pyrazol-5-one is not directly reported, related compounds have been synthesized through reactions involving acylpyrazolones, with lanthanide silylamides in THF solutions to form pyrazolonate complexes, exhibiting ligand- and metal-centered emission, suggesting a method for synthesizing similar compounds (Safronova et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of pyrazolone derivatives is commonly achieved through X-ray diffraction, providing insight into the compound's crystalline structure and molecular geometry. For instance, the crystal structure analysis of related pyrazolone compounds reveals the conformation and bonding patterns, contributing to understanding the structural aspects of this compound (Patel, 2013).
Chemical Reactions and Properties
Chemical reactions involving pyrazolone derivatives include cyclization, substitution, and complexation reactions. These reactions are crucial for modifying the chemical structure and properties of the compound for specific applications. The reactivity of similar compounds with amines, phenols, and other nucleophiles provides a basis for predicting the chemical behavior of this compound (Metwally et al., 1989).
Physical Properties Analysis
The physical properties of pyrazolone derivatives, such as melting point, solubility, and crystalline form, are essential for their practical application. These properties are determined by the molecular structure and intermolecular interactions within the compound. Studies on related compounds provide insights into the physical properties that can be expected for this compound.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are influenced by the functional groups present in the pyrazolone derivatives. Investigations into the tautomerism, hydrogen bonding, and electronic structure of related compounds help in understanding the chemical properties of this compound. For example, studies on tautomerism and stereoisomerism in similar compounds shed light on the dynamic chemical behavior and stability of pyrazolone derivatives (Pyrih et al., 2023).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Fluorinated pyrazolone derivatives, including compounds structurally related to 4-[(2,4-difluoroanilino)methylidene]-3-phenyl-1H-pyrazol-5-one, have been investigated for their antimicrobial activities. The synthesis of these compounds involved conventional and non-conventional methods like ultrasonication and microwave techniques, with an emphasis on environmentally benign processes. They were characterized by various spectroscopic methods and screened for their antimicrobial properties (Shelke et al., 2007).
Synthesis and Structure Analysis
Studies on similar fluorinated pyrazolones have focused on their synthesis, structural properties, and some unique reactions. For instance, the synthesis of lanthanide complexes of 1-phenyl-3-methyl-4-(2,3,4,5,6-pentafluorobenzoyl)-1H-pyrazole-5(4H)-one, a compound with a similar structure, was reported. These complexes demonstrated interesting luminescent properties at room temperature, indicating potential applications in materials science (Safronova et al., 2015).
Bioactive Compound Synthesis
The synthesis and biological properties of novel pyrazoles, including compounds analogous to this compound, have been explored. These include enaminones with a pyrazolone ring and other heterocyclic ring systems. They were characterized using various spectroscopic techniques and evaluated for their antibacterial and antitumor properties (Hamama et al., 2012).
Green Chemistry Applications
The compound has been involved in studies related to green chemistry. Specifically, the synthesis of 4,4’-arylmethylene-bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) was performed using cellulose sulfuric acid as a biodegradable and environmentally friendly catalyst. This methodology highlights the importance of using natural biopolymers and environmentally friendly catalysts in chemical synthesis, which could be applicable to related pyrazolone compounds (Mosaddegh et al., 2010).
Photocromic and Molecular Switching
A Schiff base compound with a pyrazolone ring similar to this compound demonstrated photochromic properties and molecular switching behavior. These properties were investigated under UV irradiation, revealing potential applications in the field of molecular electronics and materials science (Surati & Shah, 2015).
Eigenschaften
IUPAC Name |
4-[(2,4-difluorophenyl)iminomethyl]-5-phenyl-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O/c17-11-6-7-14(13(18)8-11)19-9-12-15(20-21-16(12)22)10-4-2-1-3-5-10/h1-9H,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBHBUBYVYGEAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NN2)C=NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


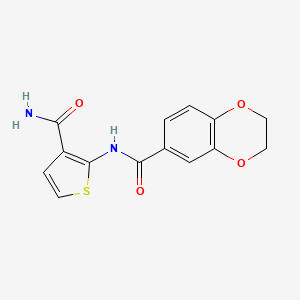
![5-((4-fluorobenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494203.png)
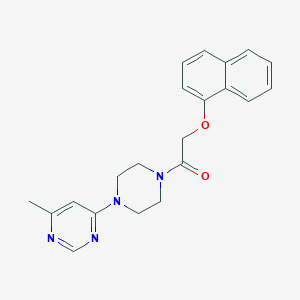
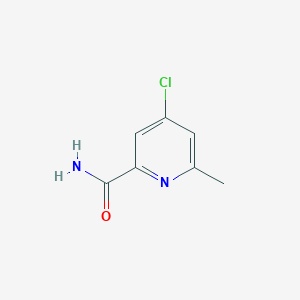
![5-chloro-N-[(2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2494208.png)
![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2494210.png)
![6-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1H-pyrimidine-2,4-dione](/img/structure/B2494213.png)
![6-allyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2494214.png)
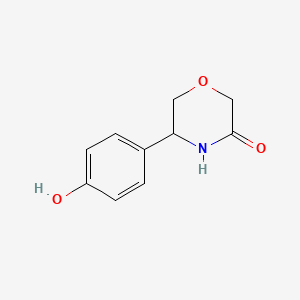
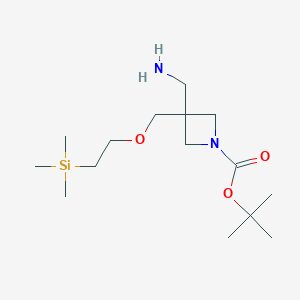
![2-Thioxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2494220.png)
